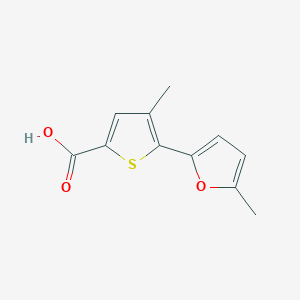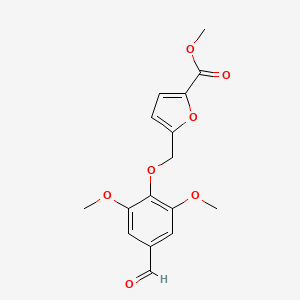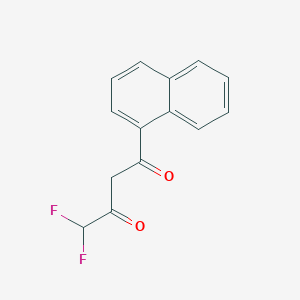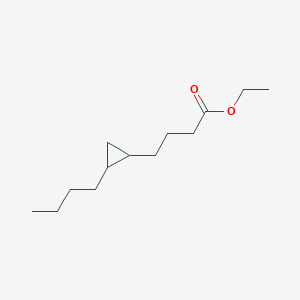
4-Methyl-5-(5-methylfuran-2-yl)thiophene-2-carboxylic acid
Descripción general
Descripción
The compound “4-Methyl-5-(5-methylfuran-2-yl)thiophene-2-carboxylic acid” is an organic compound that contains a thiophene ring, which is a five-membered ring made up of one sulfur atom . It also contains a furan ring, which is a five-membered ring with oxygen . The compound has a carboxylic acid group attached to the thiophene ring .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. One of the common methods is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular weight of this compound is 208.24 . The IUPAC name for this compound is 5-(5-methyl-2-furyl)-2-thiophenecarboxylic acid . The InChI code for this compound is 1S/C10H8O3S/c1-6-2-3-7(13-6)8-4-5-9(14-8)10(11)12/h2-5H,1H3,(H,11,12) .Chemical Reactions Analysis
Thiophene-2-carboxylic acid, a related compound, undergoes double deprotonation upon treatment with LDA to give the 5-lithio derivative, a precursor to many 5-substituted derivatives . It has been widely studied as a substrate in coupling reactions and olefinations .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stable under normal shipping and handling conditions .Aplicaciones Científicas De Investigación
Medicinal Chemistry
Thiophene-based analogs, such as “4-Methyl-5-(5-methylfuran-2-yl)thiophene-2-carboxylic acid”, have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . This suggests that “4-Methyl-5-(5-methylfuran-2-yl)thiophene-2-carboxylic acid” could potentially be used in this field.
Material Science
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This implies that “4-Methyl-5-(5-methylfuran-2-yl)thiophene-2-carboxylic acid” could be used in the development of new materials.
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) . This suggests that “4-Methyl-5-(5-methylfuran-2-yl)thiophene-2-carboxylic acid” could be used in the production of these devices.
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are also used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that “4-Methyl-5-(5-methylfuran-2-yl)thiophene-2-carboxylic acid” could be used in the production of these devices.
Antibacterial Activity
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, including antibacterial activity . This suggests that “4-Methyl-5-(5-methylfuran-2-yl)thiophene-2-carboxylic acid” could potentially have antibacterial properties.
Metal-Catalyzed Reactions
Terpyridine derivatives, which could potentially include “4-Methyl-5-(5-methylfuran-2-yl)thiophene-2-carboxylic acid”, have been assessed for their potential application as a ligand in metal-catalyzed reactions .
Molecular Electronic Investigations
Thiophene derivatives, including “4-Methyl-5-(5-methylfuran-2-yl)thiophene-2-carboxylic acid”, could potentially be used in molecular electronic investigations .
Safety and Hazards
Direcciones Futuras
Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The current research is aimed at synthesizing new thiophene derivatives and studying their properties and applications .
Propiedades
IUPAC Name |
4-methyl-5-(5-methylfuran-2-yl)thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3S/c1-6-5-9(11(12)13)15-10(6)8-4-3-7(2)14-8/h3-5H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZASOZGACCPDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=C(C=C(S2)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-5-(5-methylfuran-2-yl)thiophene-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(difluoromethyl)-6-(2,4-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B3337948.png)

![6-(2,4-dichlorophenyl)-3-(difluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B3337955.png)
![5-[(3-Methylphenoxy)methyl]furan-2-carbohydrazide](/img/structure/B3337965.png)
![5-(4-Fluorophenyl)-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B3337971.png)

![3-[(2,3-Dichlorophenoxy)methyl]benzohydrazide](/img/structure/B3337982.png)


![5-[(4-Methoxyphenoxy)methyl]furan-2-carbohydrazide](/img/structure/B3338005.png)
![3-[(4-Chloro-2-methylphenoxy)methyl]benzoic acid](/img/structure/B3338009.png)
![4-[(4-Chloro-3,5-dimethylphenoxy)methyl]benzohydrazide](/img/structure/B3338023.png)
![Methyl 5-[(2-acetylphenoxy)methyl]furan-2-carboxylate](/img/structure/B3338028.png)
